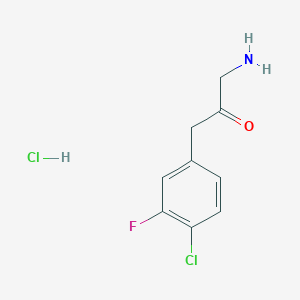
1-Amino-3-(4-chloro-3-fluorophenyl)propan-2-onehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-3-(4-chloro-3-fluorophenyl)propan-2-onehydrochloride is an organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of an amino group, a chlorinated and fluorinated aromatic ring, and a ketone group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(4-chloro-3-fluorophenyl)propan-2-onehydrochloride typically involves the reaction of 4-chloro-3-fluoroacetophenone with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Amino-3-(4-chloro-3-fluorophenyl)propan-2-onehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-Amino-3-(4-chloro-3-fluorophenyl)propan-2-onehydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Amino-3-(4-chloro-3-fluorophenyl)propan-2-onehydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 1-Amino-3-(3-fluorophenyl)propan-2-onehydrochloride
- 1-Amino-3-(4-chlorophenyl)propan-2-onehydrochloride
- 1-Amino-3-(4-fluorophenyl)propan-2-onehydrochloride
Uniqueness: 1-Amino-3-(4-chloro-3-fluorophenyl)propan-2-onehydrochloride is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring. This dual substitution can significantly influence the compound’s reactivity, stability, and biological activity compared to its analogs with only one halogen substituent.
Eigenschaften
CAS-Nummer |
1202897-25-3 |
|---|---|
Molekularformel |
C9H10Cl2FNO |
Molekulargewicht |
238.08 g/mol |
IUPAC-Name |
1-amino-3-(4-chloro-3-fluorophenyl)propan-2-one;hydrochloride |
InChI |
InChI=1S/C9H9ClFNO.ClH/c10-8-2-1-6(4-9(8)11)3-7(13)5-12;/h1-2,4H,3,5,12H2;1H |
InChI-Schlüssel |
WDACZQUSMOYTCC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CC(=O)CN)F)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


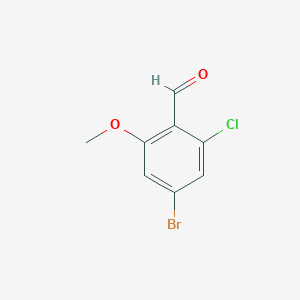
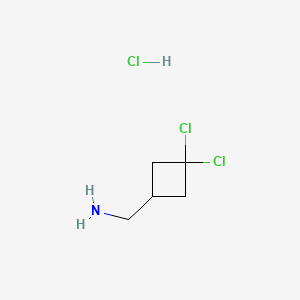
![4,4-Dimethyl-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride](/img/structure/B13465053.png)
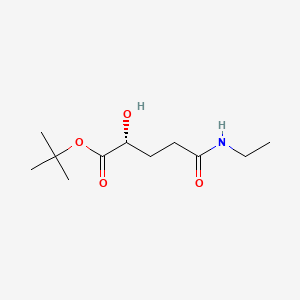
![(2R)-2-[(Pyridin-2-ylmethyl)amino]propanoic acid](/img/structure/B13465059.png)
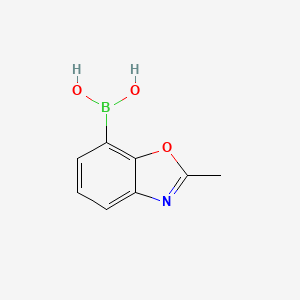

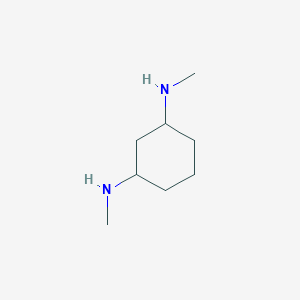
![{8-Oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-1-yl}methanol](/img/structure/B13465079.png)
![[Methyl(prop-2-yn-1-yl)sulfamoyl]amine](/img/structure/B13465084.png)
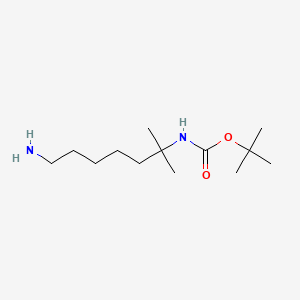
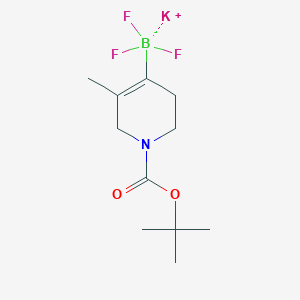
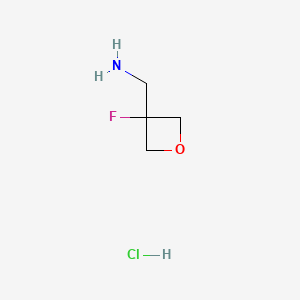
![Tert-butyl N-[(1R)-1-(2-fluorophenyl)-2-hydroxy-ethyl]carbamate](/img/structure/B13465122.png)
